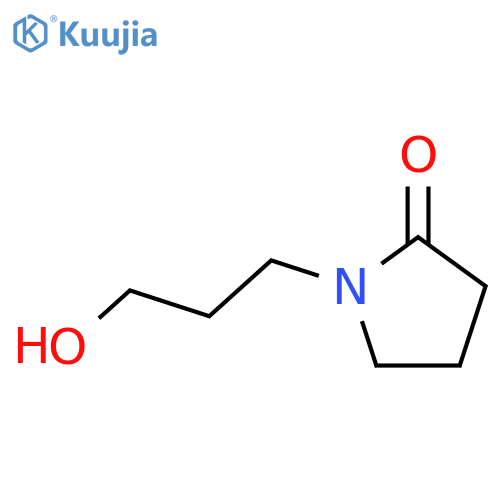Cas no 62012-15-1 (1-(3-hydroxypropyl)pyrrolidin-2-one)

62012-15-1 structure
商品名:1-(3-hydroxypropyl)pyrrolidin-2-one
1-(3-hydroxypropyl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- N-(2-Hydropropyl)-2-pyrrolidone
- 1-(3-HYDROXYPROPYL)-2-PYRROLIDINONE
- 1-(3-HYDROXYPROPYL)-2-PYRROLIDONE
- Hydroxypropylpyrrolidone
- 1-(3-hydroxypropyl)pyrrolidin-2-one
- 1-Pyrrolidino-3-propanol
- 1-(3-Hydroxypropyl)-2-pyrrolidineone
- 3-(2-Oxopyrrolidin-1-yl)propanol
- TS-01863
- SY051340
- ETN8F3SB4R
- 1-(3-Hydroxypropyl)pyrrolidinone
- DTXSID30211066
- 1-(3-Hydroxypropyl)-2-pyrrolidinone, AldrichCPR
- oxopyrrolidinepropanol
- H0541
- SCHEMBL312170
- FT-0693633
- AKOS009159351
- 1-(3-hydroxypropyl)2-pyrrolidinone
- N-(3-hydroxypropyl)-2-pyrrolidinone
- D87262
- MFCD00059014
- UNII-ETN8F3SB4R
- NS00034883
- 62012-15-1
- 1-(3hydroxypropyl)-2-pyrrolidinone
- 1-(3-Hydroxypropyl)-2-pyrrolidinone #
- EINECS 263-373-0
- Hydroxypropylpyrrolidone; 95%
- 2-Pyrrolidinone, 1-(3-hydroxypropyl)-
- 1-(3-hydroxy-propyl)-pyrrolidin-2-one
- N-(3-Hydroxypropyl)-2-pyrrolidone
- DB-030481
-
- MDL: MFCD00059014
- インチ: InChI=1S/C7H13NO2/c9-6-2-5-8-4-1-3-7(8)10/h9H,1-6H2
- InChIKey: CVDGNRZPDAXOQO-UHFFFAOYSA-N
- ほほえんだ: C1CC(=O)N(C1)CCCO
計算された属性
- せいみつぶんしりょう: 143.09500
- どういたいしつりょう: 143.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 40.5A^2
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 。
- 密度みつど: 1.119
- ふってん: 140°C/1mmHg(lit.)
- フラッシュポイント: 152.1 °C
- 屈折率: 1.4910 to 1.4940
- PSA: 40.54000
- LogP: -0.07090
- ようかいせい: 。
1-(3-hydroxypropyl)pyrrolidin-2-one セキュリティ情報
- 危険カテゴリコード: 36/37/38-51-36
- セキュリティの説明: S26-S36-S37-S39
-
危険物標識:

- リスク用語:R36/37/38
1-(3-hydroxypropyl)pyrrolidin-2-one 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
1-(3-hydroxypropyl)pyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068967-1g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 97% | 1g |
£19.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H58540-5ml |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 96% | 5ml |
¥878.0 | 2023-09-07 | |
| Chemenu | CM196874-5g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 95% | 5g |
$*** | 2023-05-30 | |
| Alichem | A109005743-100g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 95% | 100g |
$509.86 | 2023-09-01 | |
| abcr | AB137079-10 ml |
1-(3-Hydroxypropyl)-2-pyrrolidone, 95%; . |
62012-15-1 | 95% | 10 ml |
€130.10 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H124556-5mL |
1-(3-hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | >96.0%(GC) | 5ml |
¥369.90 | 2023-09-02 | |
| 1PlusChem | 1P003DDV-10g |
1-(3-Hydroxypropyl)pyrrolidin-2-one |
62012-15-1 | 95% | 10g |
$79.00 | 2025-02-19 |
1-(3-hydroxypropyl)pyrrolidin-2-one 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
62012-15-1 (1-(3-hydroxypropyl)pyrrolidin-2-one) 関連製品
- 2687-91-4(N-Ethylpyrrolidinone)
- 3470-99-3(1-Propylpyrrolidin-2-one)
- 3445-11-2(1-(2-Hydroxyethyl)pyrrolidin-2-one)
- 3470-98-2(1-Butylpyrrolidin-2-one)
- 2687-44-7(N-Methyl-2-pyrrolidone)
- 872-50-4(N-Methylpyrrolidone)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:62012-15-1)1-(3-hydroxypropyl)pyrrolidin-2-one

清らかである:99%/99%
はかる:25g/100g
価格 ($):151.0/500.0